6-Chloro-1-[(4-chlorophenyl)methyl]pyrimidine-2,4-dione
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Overview
Description
6-Chloro-1-[(4-chlorophenyl)methyl]pyrimidine-2,4-dione is a heterocyclic compound that features a pyrimidine ring substituted with chlorine and a chlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-[(4-chlorophenyl)methyl]pyrimidine-2,4-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzyl chloride with 6-chlorouracil in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-[(4-chlorophenyl)methyl]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while oxidation can produce a pyrimidine-2,4-dione with additional functional groups.
Scientific Research Applications
6-Chloro-1-[(4-chlorophenyl)methyl]pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Its derivatives are explored for use in electronic materials and as catalysts in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Chloro-1-[(4-chlorophenyl)methyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to DNA or RNA, interfering with their function and leading to the inhibition of viral replication or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1-methylpyrimidine-2,4-dione
- 4-Chloro-1-[(4-chlorophenyl)methyl]pyrimidine-2,4-dione
- 6-Chloro-1-[(4-bromophenyl)methyl]pyrimidine-2,4-dione
Uniqueness
6-Chloro-1-[(4-chlorophenyl)methyl]pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H8Cl2N2O2 |
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Molecular Weight |
271.10 g/mol |
IUPAC Name |
6-chloro-1-[(4-chlorophenyl)methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-8-3-1-7(2-4-8)6-15-9(13)5-10(16)14-11(15)17/h1-5H,6H2,(H,14,16,17) |
InChI Key |
AVRPRIDTOLBLKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC(=O)NC2=O)Cl)Cl |
Origin of Product |
United States |
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